molecular formula C36H64Br2N4 B12955572 1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide CAS No. 64690-20-6

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide

Cat. No.: B12955572
CAS No.: 64690-20-6
M. Wt: 712.7 g/mol
InChI Key: UVKYQBWVUOZNSN-UHFFFAOYSA-N
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Description

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide is a synthetic organic compound characterized by its unique structure, which includes a decane backbone linked to two pyridinium rings substituted with octylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide typically involves the following steps:

    Formation of the Pyridinium Salt: The initial step involves the reaction of pyridine with octylamine to form 4-(octylamino)pyridine.

    Quaternization: The 4-(octylamino)pyridine is then reacted with decane-1,10-dibromide under controlled conditions to form the desired bis-pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium rings.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide, chloride, or acetate ions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation and reduction reactions can modify the functional groups on the pyridinium rings.

Scientific Research Applications

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium rings can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride
  • 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride

Uniqueness

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide is unique due to its specific decane backbone and octylamino substitutions, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced membrane-disrupting capabilities and potential for targeted delivery applications.

Properties

CAS No.

64690-20-6

Molecular Formula

C36H64Br2N4

Molecular Weight

712.7 g/mol

IUPAC Name

N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dibromide

InChI

InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H

InChI Key

UVKYQBWVUOZNSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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